(3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-10-phosphonodecyl)phosphonic acid
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Overview
Description
(3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-10-phosphonodecyl)phosphonic acid is a fluorinated phosphonic acid derivative. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-10-phosphonodecyl)phosphonic acid typically involves the following steps:
Fluorination: The starting material, a decyl phosphonic acid, undergoes a fluorination reaction to introduce fluorine atoms at specific positions. This can be achieved using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.
Phosphonation: The fluorinated intermediate is then subjected to a phosphonation reaction, where phosphonic acid groups are introduced. This step often involves the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and phosphonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-10-phosphonodecyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-10-phosphonodecyl)phosphonic acid is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Biology
In biological research, this compound is utilized for surface modification of biomaterials to enhance their biocompatibility and reduce protein adsorption. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine
In medicine, this compound is explored for its potential as an imaging agent in diagnostic techniques, such as magnetic resonance imaging (MRI), due to its high fluorine content.
Industry
Industrially, this compound is used in the production of high-performance lubricants, anti-corrosion coatings, and water-repellent treatments for textiles and surfaces. Its chemical resistance and thermal stability make it ideal for harsh environments.
Mechanism of Action
The mechanism of action of (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-10-phosphonodecyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid groups. These groups can form strong hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. The fluorine atoms contribute to the compound’s hydrophobicity and chemical resistance, enhancing its performance in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
Uniqueness
(3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-10-phosphonodecyl)phosphonic acid is unique due to its dual functionality, combining the properties of fluorinated compounds with those of phosphonic acids. This dual functionality imparts exceptional chemical resistance, thermal stability, and the ability to form strong complexes with metal ions, making it superior to other similar compounds in specific applications.
Properties
Molecular Formula |
C10H12F12O6P2 |
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Molecular Weight |
518.13 g/mol |
IUPAC Name |
(3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-10-phosphonodecyl)phosphonic acid |
InChI |
InChI=1S/C10H12F12O6P2/c11-5(12,1-3-29(23,24)25)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)2-4-30(26,27)28/h1-4H2,(H2,23,24,25)(H2,26,27,28) |
InChI Key |
MWBGECYBTCRCSL-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(O)O)C(C(C(C(C(C(CCP(=O)(O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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